4-(furan-2-yl)azetidin-2-one

Carbapenem synthesis Process chemistry Step-economy

4-(Furan-2-yl)azetidin-2-one is a monocyclic β-lactam (2-azetidinone) bearing a 2-furyl substituent at the C4 position. Its primary documented role is as a key synthetic intermediate in the manufacture of carbapenem and penem antibiotics, where the furan ring serves as a latent precursor to the 4-acyloxy functionality required for downstream elaboration.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 777883-91-7
Cat. No. B6611588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(furan-2-yl)azetidin-2-one
CAS777883-91-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CC=CO2
InChIInChI=1S/C7H7NO2/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)
InChIKeyFKUZVINMGOPMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)azetidin-2-one (CAS 777883-91-7) Procurement Guide: Core Intermediate for Carbapenem Synthesis and Beyond


4-(Furan-2-yl)azetidin-2-one is a monocyclic β-lactam (2-azetidinone) bearing a 2-furyl substituent at the C4 position. Its primary documented role is as a key synthetic intermediate in the manufacture of carbapenem and penem antibiotics, where the furan ring serves as a latent precursor to the 4-acyloxy functionality required for downstream elaboration [1]. The compound belongs to the broader azetidin-2-one pharmacophore class, which has been extensively investigated for antimicrobial, anticancer, and anti-inflammatory activities [2], positioning this specific scaffold as a versatile entry point for both established industrial processes and exploratory medicinal chemistry programs.

Why Generic Azetidinone Analogs Cannot Replace 4-(Furan-2-yl)azetidin-2-one in Carbapenem Intermediate Procurement


Procurement specifications for carbapenem intermediate synthesis cannot be met by simple substitution with other 4-substituted azetidin-2-ones. The 2-furyl moiety in 4-(furan-2-yl)azetidin-2-one is not merely a placeholder but functions as a traceless protecting group that can be directly converted to a 4-acyloxy group via singlet oxygen oxidation or electrochemical methods without intermediate replacement steps [1]. Competing intermediates such as 4-alkenylazetidin-2-ones and 4-triorganosiloxyazetidin-2-ones require multi-step protection/deprotection sequences that lower overall yield. Furthermore, the furfural-derived starting material avoids the use of highly hazardous chlorosulfonyl isocyanate (ClSO₂NCO), which is required for the standard 4-acetoxyazetidin-2-one route [2], making the furanyl pathway both safer and operationally simpler at production scale.

Quantitative Differentiation Evidence for 4-(Furan-2-yl)azetidin-2-one: Head-to-Head Process and Reactivity Comparisons


Synthetic Step-Economy Advantage Over ClSO₂NCO-Dependent Routes to 4-Acetoxyazetidin-2-one

The 4-furan-2-ylazetidin-2-one route condenses furfural and benzylamine (2 steps to the azetidinone core) and avoids the exothermic quench and multi-extraction workup inherent to the ClSO₂NCO/vinyl acetate cycloaddition used for 4-acetoxyazetidin-2-one [1]. The patent explicitly states this method achieves 'fewer reaction steps to obtain the intermediates' compared to prior art methods [1], which typically require 4-5 isolable intermediate stages before reaching the equivalent 4-acyloxy stage [2].

Carbapenem synthesis Process chemistry Step-economy

Quantitative Yield Benchmarking Against the Industry-Standard 4-Acetoxyazetidin-2-one Synthesis

The optimized process for generating the azetidinone core via the furfural-benzylamine Staudinger cycloaddition delivers the amino ester intermediate in 87.7% yield [1], with subsequent steps proceeding at 79.5% (N-deprotection) and 66% overall yield to the fully elaborated azetidinone [1]. In contrast, the standard 4-acetoxyazetidin-2-one synthesis via ClSO₂NCO cycloaddition to vinyl acetate affords the product in only 44-62% yield after a single operational step [2], and this intermediate then requires additional transformations to install the 3-substituent before entering carbapenem assembly.

Process yield β-Lactam intermediates Carbapenem manufacturing

Traceless Furan Protecting Group Strategy: Direct Conversion to 4-Acyloxy Without Replacement

The defining chemical differentiation of 4-(furan-2-yl)azetidin-2-one lies in the ability of the furan ring to undergo singlet oxygen oxidation directly to the 4-carboxyazetidin-2-one, which is then electrochemically converted to the 4-acyloxy derivative without any intermediate replacement of the C4 substituent [1]. This contrasts with 4-alkenyl and 4-triorganosiloxy protecting strategies that require oxidative cleavage or fluoride-mediated desilylation as separate discrete steps before acylation can occur [1]. The patent explicitly claims this advantage: 'an organic group is employed to protect the carbon in the 4-position of the azetidin-2-one and which subsequently may be converted to the 4-acyloxy substitution without replacement' [1].

Protecting group strategy Oxidation chemistry Process simplification

In Silico Antifungal Target Engagement: Furan-Azetidinone Hybrids Demonstrate Selective N-Myristoyl Transferase Binding

While direct biological data for the unsubstituted 4-(furan-2-yl)azetidin-2-one scaffold are sparse, structurally related furan-azetidinone hybrids have demonstrated target-specific binding in silico. In a study of 16 novel furan-azetidinone derivatives, molecular docking against Candida albicans N-myristoyl transferase (PDB: 1IYK) revealed that compounds 4d, 4e, and 4h formed key H-bond interactions with THR 211 and pi-pi stacking with PHE 117, TRY 354, and TRY 225 at the active site, comparable to the standard drug [1]. The same compounds showed low docking scores against C. albicans dihydrofolate reductase (PDB: 4HOE), indicating target selectivity within the fungal proteome [1]. These findings establish the furan-azetidinone core as a viable starting point for antifungal lead optimization.

Antifungal drug discovery Molecular docking Candida albicans

High-Value Application Scenarios for 4-(Furan-2-yl)azetidin-2-one Procurement


GMP Intermediate Supply for Carbapenem API Manufacturing

Procurement of 4-(furan-2-yl)azetidin-2-one is justified when establishing a carbapenem (e.g., thienamycin analogs, 1-β-methylcarbapenems) production line where process safety and step-economy are prioritized. The furfural-derived route eliminates ClSO₂NCO handling, a reagent that requires specialized equipment due to its acute toxicity and exothermic reaction profile [1]. The demonstrated 87.7% yield for the key [2+2] cycloaddition step and 66% overall yield to the substituted azetidinone [1] provide reliable cost modeling inputs for pilot-scale and commercial-scale batch planning.

Medicinal Chemistry Scaffold for Antifungal Lead Optimization

Research groups pursuing novel antifungal agents targeting Candida albicans N-myristoyl transferase should prioritize 4-(furan-2-yl)azetidin-2-one as a core scaffold. Molecular docking evidence confirms that furan-azetidinone hybrids selectively engage the NMT active site (H-bond with THR 211, pi-stacking with essential phenylalanine and tryptophan residues) while sparing DHFR [2]. Structure-activity relationship (SAR) campaigns can leverage C3 and N1 diversification of this scaffold to optimize potency and selectivity.

Process Chemistry Research on Traceless Protecting Group Strategies

Academic and industrial process groups investigating oxidative conversion of heterocyclic protecting groups into synthetically useful functionality can employ 4-(furan-2-yl)azetidin-2-one as a model substrate. The singlet oxygen oxidation of the furan ring to a carboxylic acid, followed by electrochemical acyloxylation, exemplifies a traceless protecting group strategy that consolidates protection and functional group installation into a single conceptual sequence [1]. This approach is broadly applicable to other β-lactam and heterocyclic synthesis programs.

Broad-Spectrum Antimicrobial Screening Libraries

Given the established antimicrobial potential of the azetidin-2-one pharmacophore class and the demonstrated antibacterial activity of structurally related furan-substituted analogs [2], procurement of 4-(furan-2-yl)azetidin-2-one is warranted for inclusion in diversity-oriented screening collections targeting multidrug-resistant Gram-positive and Gram-negative pathogens.

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